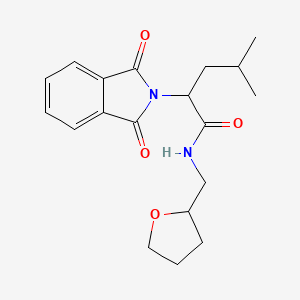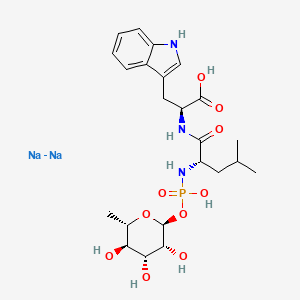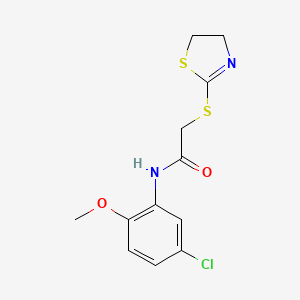
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide is a complex organic compound with a unique structure that includes a dioxoisoindole moiety, a methyl group, and an oxolan-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide typically involves multiple steps, starting with the preparation of the dioxoisoindole core This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylprop-2-enyl)acetamide
- 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H24N2O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C19H24N2O4/c1-12(2)10-16(17(22)20-11-13-6-5-9-25-13)21-18(23)14-7-3-4-8-15(14)19(21)24/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3,(H,20,22) |
Clé InChI |
DDJHFDJIQXZPCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)

![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)


![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)

